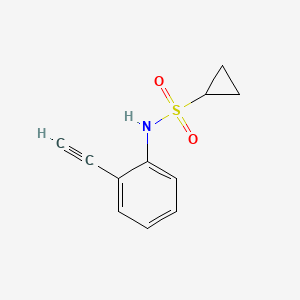
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-ol with methyl 4-hydroxybenzoate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Conversion to 4-((5-(carboxymethyl)pyridin-2-yl)oxy)benzoic acid.
Reduction: Formation of 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique biochemical properties. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is unique due to the presence of both a hydroxymethyl group and a benzoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13NO4 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
methyl 4-[5-(hydroxymethyl)pyridin-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H13NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
WIJOLDGFSKQNTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)

![6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)

![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)


![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)


![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
